molecular formula C7H7N3S2 B3368924 5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol CAS No. 221525-03-7

5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B3368924
CAS No.: 221525-03-7
M. Wt: 197.3 g/mol
InChI Key: OPRCHHIZLFWMPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol (CAS 221525-03-7) is a 1,2,4-triazole derivative that serves as a key scaffold in medicinal chemistry and pharmaceutical research. This compound is recognized for its diverse biological activities, making it a valuable candidate for developing new therapeutic agents. Scientific investigations have demonstrated that this triazole-thiol core exhibits significant antimicrobial and antifungal properties . Notably, derivatives of this compound have shown activity against Staphylococcus aureus and antifungal efficacy that meets or exceeds the level of the comparator drug fluconazole . Furthermore, research has confirmed its potent anti-tuberculosis activity. Studies on the pathogenic strain M. bovis have shown that this compound exerts a strong tuberculostatic effect, completely inhibiting bacterial growth at concentrations as low as 0.1% across different pH conditions . Additional research into its derivatives has also revealed promising antiradical (antioxidant) activity, with one study identifying the parent compound as the most active, showing an effect close to that of ascorbic acid . The molecular framework of this compound is also of interest in materials science, as related 1,2,4-triazole derivatives are being explored for their potential as corrosion inhibitors, with studies utilizing Density Functional Theory (DFT) to predict their behavior . With a molecular formula of C 7 H 7 N 3 S 2 and a molecular weight of 197.28 g/mol, this compound is provided for research purposes only . It is strictly intended for use in laboratory investigations and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(thiophen-2-ylmethyl)-1,2-dihydro-1,2,4-triazole-3-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3S2/c11-7-8-6(9-10-7)4-5-2-1-3-12-5/h1-3H,4H2,(H2,8,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPRCHHIZLFWMPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC2=NC(=S)NN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of thiophene derivatives with hydrazides and isothiocyanates. One common method involves the reaction of 2-thiophenacetic acid hydrazide with isothiocyanates under basic conditions to form the desired triazole-thiol compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar condensation reactions. The process may be optimized for yield and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Reaction with (3-Bromopropyl)benzene

5-(Thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol undergoes alkylation with (3-bromopropyl)benzene under microwave-assisted conditions to form 3- and 4-substituted derivatives.

Conditions :

  • Solvent: Propan-2-ol

  • Base: Sodium hydroxide (equimolar)

  • Microwave settings: 165°C, 12.2 bar, 540 W

  • Reaction times tested: 15, 30, and 45 minutes

Product :

  • 3-(Thiophen-2-ylmethyl)-4-amino-5-((3-phenylpropyl)thio)-4H-1,2,4-triazole (2)

  • 3-(2-Bromophenyl)-4-phenyl-5-((3-phenylpropyl)thio)-4H-1,2,4-triazole (4)

Key Findings :

  • Optimal reaction time for compound 2 was 45 minutes, achieving near-complete consumption of (3-bromopropyl)benzene (residual concentration <1%) .

  • For compound 4 , 30-minute heating provided energy efficiency without compromising yield .

Table 1: Reaction Efficiency vs. Time

Reaction Time (min)Residual (3-Bromopropyl)benzene (%) (Compound 2)
156.98
303.83
450.94

Characterization included GC-MS (Agilent 7890B) and 1H NMR (Varian MR-400 spectrometer) .

Reaction with Dibromoalkanes

The thiol group reacts with dibromoalkanes (e.g., dibromomethane, dibromopropane) to form bis-triazole derivatives with sulfur bridges.

General Procedure :

  • Reactant ratio: 0.01 M this compound : 0.01 M dibromoalkane

  • Solvent: Propan-2-ol

  • Base: Sodium hydroxide (0.01 M)

  • Conditions: Reflux for 3 hours

Products :

  • Bis((4-R-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)alkanes

Key Findings :

  • Derivatives exhibited low solubility in water but high solubility in organic solvents (e.g., DMSO) .

  • Purification via recrystallization from dimethylformamide-water mixtures (1:1) .

Table 2: Dibromoalkanes and Corresponding Products

DibromoalkaneProduct Structure
DibromomethaneBis-triazole with –CH2– spacer
1,3-DibromopropaneBis-triazole with –(CH2)3– spacer
1,4-DibromobutaneBis-triazole with –(CH2)4– spacer

Microwave-Assisted Optimization

Microwave synthesis significantly enhances reaction efficiency for alkylation and cyclization:

  • Yield Improvement : 45-minute microwave reactions achieved >95% conversion for compound 2 , compared to 70–80% in conventional heating .

  • Energy Efficiency : Reduced reaction time by 50% compared to traditional methods .

Structural Confirmation Methods

  • Elemental Analysis : CHNS data matched theoretical values (e.g., C: 54.2%, H: 4.3%, N: 16.1% for compound 2 ) .

  • 1H NMR : Key signals included thiophene protons (δ 6.8–7.4 ppm) and triazole NH2 (δ 5.2 ppm) .

  • Mass Spectrometry : Molecular ion peaks confirmed expected masses (e.g., m/z 451.1 for compound 4 ) .

Scientific Research Applications

Medicinal Chemistry

5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives have been extensively studied for their antimicrobial and antioxidant properties.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial activity against various pathogens. A study demonstrated that derivatives of this compound showed promising results against both gram-positive and gram-negative bacteria. The mechanism involves the inhibition of fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis in fungi .

Antioxidant Properties

The compound has also been evaluated for its antiradical activity . A study focusing on 4-amino derivatives of this triazole revealed that they effectively scavenge free radicals, with one derivative showing an antiradical effect comparable to ascorbic acid at a concentration of 1×103M1\times 10^{-3}M (88.89% inhibition of DPPH radical) . This property is significant for developing therapeutic agents aimed at oxidative stress-related diseases.

Agricultural Applications

The compound's potential extends into agriculture, particularly as a fungicide . Triazoles are known for their efficacy in controlling fungal diseases in crops. Research has indicated that derivatives of this compound can inhibit the growth of various plant pathogens, thereby enhancing crop yield and health .

Material Science

In material science, the unique electronic properties of thiophene-containing compounds make them suitable for applications in organic electronics.

Organic Photovoltaics

Studies have shown that incorporating triazole groups into polymer matrices can improve the efficiency of organic photovoltaic cells. The presence of the thiophene moiety enhances charge transport properties while the triazole unit provides stability against oxidation .

Conductive Polymers

The synthesis of conductive polymers using this compound has been explored for applications in sensors and transistors due to their enhanced conductivity and stability under ambient conditions .

Data Table: Summary of Applications

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryAntimicrobial agentsEffective against gram-positive/negative bacteria; inhibits fungal cytochrome P450
AntioxidantsHigh antiradical activity; comparable to ascorbic acid
Agricultural ScienceFungicidesInhibits growth of plant pathogens; enhances crop health
Material ScienceOrganic photovoltaicsImproves efficiency and stability of solar cells
Conductive polymersSuitable for sensors and transistors

Mechanism of Action

The mechanism of action of 5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with biological targets through its thiol and triazole groups. The compound can inhibit enzymes by binding to their active sites, disrupt microbial cell walls, and interfere with DNA synthesis. Its ability to form metal complexes also contributes to its biological activity by altering metal ion availability in biological systems .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents Key Activities/Findings Reference
5-(Thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol Thiophen-2-ylmethyl at C5, SH at C3 - Anti-TB activity (0.1%–1.0% inhibits M. bovis growth)
- Antiradical activity (88.89% at 1 × 10⁻³ M)
Yucasin (5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol) 4-Chlorophenyl at C5, SH at C3 - Inhibits auxin biosynthesis in plants by targeting YUC proteins
5-(4-Nitrophenyl)-4H-1,2,4-triazole-3-thiol 4-Nitrophenyl at C5, SH at C3 - Precursor for Schiff base ligands with antimicrobial potential
5-(3-Pyridinyl)-4H-1,2,4-triazole-3-thiol 3-Pyridinyl at C5, SH at C3 - Anticancer activity via ER stress-mediated apoptosis
5-(Thiophen-3-ylmethyl)-4H-1,2,4-triazole-3-thiol Thiophen-3-ylmethyl at C5, SH at C3 - Synthesized derivatives show predicted high pharmacological activity
Impact of Substituents on Activity
  • Thiophene vs. Aromatic Rings : The thiophen-2-ylmethyl group in the parent compound enhances anti-TB activity compared to chlorophenyl (Yucasin) or nitrophenyl substituents, likely due to improved lipophilicity and membrane permeability . In contrast, Yucasin’s 4-chlorophenyl group facilitates interaction with plant YUC enzymes, highlighting substituent-dependent target specificity .
  • Thiol Position and Reactivity : The free thiol group at C3 is critical for radical scavenging, as alkylation or substitution (e.g., with 4-fluorobenzylidene) reduces antiradical efficacy by 35%–40% .
  • Heteroaromatic Substitutions : Pyridinyl or pyrazole substituents (e.g., in Schiff base ligands) improve antimicrobial and anticancer activities by enabling π-π stacking or hydrogen bonding with biological targets .

Biological Activity

5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its anti-tuberculosis effects, cytotoxicity against cancer cell lines, and other relevant biological properties.

1. Anti-Tuberculosis Activity

Recent studies have highlighted the anti-tuberculosis potential of this compound against Mycobacterium bovis. The compound was tested at various concentrations (0.1%, 0.5%, and 1.0%) in media with pH levels of 6.5 and 7.1. The results indicated a tuberculostatic effect , as the growth of M. bovis was completely inhibited over a 90-day observation period at all tested concentrations.

ConcentrationpHGrowth Inhibition
0.1%6.5Yes
0.5%6.5Yes
1.0%6.5Yes
0.1%7.1Yes
0.5%7.1Yes
1.0%7.1Yes

This study underscores the compound's potential as a therapeutic agent against tuberculosis, particularly in settings where traditional treatments may be ineffective or lead to resistance .

2. Cytotoxicity Against Cancer Cell Lines

The compound has also been evaluated for its cytotoxic effects on various cancer cell lines, including human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1). The synthesized derivatives of triazole compounds exhibited varying degrees of cytotoxicity:

  • Melanoma IGR39 : Most active compounds showed significant cytotoxicity.
  • Triple-Negative Breast Cancer : Selective activity noted, with some compounds demonstrating IC50 values below 25 µM.

The most promising derivatives included those that inhibited cancer cell migration and showed selectivity towards malignant cells, indicating their potential as antimetastatic agents .

The mechanism by which these compounds exert their biological effects is still under investigation but appears to involve:

  • Inhibition of key enzymes : Some studies suggest that triazole derivatives may inhibit enzymes associated with tumor growth and metastasis.
  • Prostaglandin biosynthesis pathway : Certain derivatives have shown anti-inflammatory activity through selective inhibition of COX-1 over COX-2, which could contribute to their overall therapeutic profile .

4. Case Studies and Research Findings

Several research findings support the biological activity of this compound:

  • A study demonstrated that specific derivatives had enhanced anti-cancer properties when tested in three-dimensional cell cultures compared to traditional two-dimensional cultures, suggesting better predictive value for in vivo efficacy .
  • Another investigation into the synthesis and characterization of related triazole compounds revealed that modifications could significantly enhance biological activity while reducing toxicity profiles .

Q & A

Q. What are the standard synthesis protocols for 5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol?

The compound is typically synthesized via nucleophilic substitution or alkylation reactions. For example, a common method involves reacting 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol with alkyl halides in a protic solvent (e.g., i-propanol) under alkaline conditions (e.g., NaOH). Microwave-assisted synthesis has also been employed to improve reaction efficiency . Another approach uses sodium monochloroacetate in aqueous medium followed by acidification to produce S-alkyl derivatives .

Q. Which analytical techniques are used to characterize this compound and its derivatives?

Structural confirmation relies on elemental analysis, ¹H-NMR, IR spectroscopy, and LC-MS. For example, ¹H-NMR is critical for identifying substituent patterns on the triazole ring, while LC-MS helps verify molecular weight and purity. Physical properties like melting points and solubility are also documented to assess compound stability .

Q. What key biological activities have been reported for this compound?

Studies highlight anti-tuberculosis, antimicrobial, and antiradical activities. At concentrations as low as 0.1%, it inhibits Mycobacterium bovis growth for 90 days, outperforming isoniazid in pH 6.5–7.1 media . Derivatives also exhibit antifungal activity against Candida spp. and radical scavenging effects against DPPH, with some compounds achieving 88.89% inhibition at 1 mM .

Advanced Research Questions

Q. How can synthesis conditions be optimized to improve yield and purity?

Reaction parameters such as solvent polarity, temperature, and catalyst choice significantly impact outcomes. For S-alkylation, propan-2-ol with NaOH at 60–80°C for 2–4 hours yields >85% purity. Microwave irradiation reduces reaction times from hours to minutes while maintaining yields above 80% . Post-synthesis purification via recrystallization (e.g., methanol) is critical to isolate high-purity crystals .

Q. What structure-activity relationships (SAR) govern its antiradical and antimicrobial effects?

Substituents on the triazole ring dictate activity. For example:

  • Adding a 2-hydroxybenzylidene group enhances antiradical activity (78.42% DPPH inhibition at 1 mM), which remains stable even at lower concentrations (1 µM) .
  • Bulky aromatic groups (e.g., 4-chlorophenyl) improve antimicrobial potency by increasing lipophilicity and membrane penetration .

Q. What experimental designs validate its anti-tuberculosis mechanism?

Studies use M. bovis cultures in pH-adjusted media (6.5–7.1) with varying compound concentrations (0.1–1.0%). Growth inhibition is monitored for 90 days via colony-forming unit (CFU) counts. Comparative assays with isoniazid confirm superior tuberculostatic effects, even at low concentrations (0.1%) .

Q. How is antiradical activity quantified methodologically?

The DPPH assay is standard:

Prepare 2 mM–2 µM compound solutions in DMSO.

Mix with 0.1 mM methanolic DPPH (1:1 ratio).

Incubate at 25°C for 30 minutes.

Measure absorbance at 517 nm using UV-Vis spectrophotometry.
Activity (%) = [(A_control – A_sample)/A_control] × 100. Ascorbic acid serves as a positive control .

Q. How to reconcile contradictions in reported biological efficacy?

Discrepancies may arise from assay conditions (e.g., pH, microbial strains) or substituent variability. For instance, 4-fluorobenzylidene derivatives show reduced antiradical activity compared to 2-hydroxybenzylidene analogs. Rigorous replication under standardized protocols (e.g., CLSI guidelines for antimicrobial testing) is recommended .

Q. What computational methods predict its pharmacokinetic and binding properties?

Molecular docking (e.g., AutoDock Vina) and ADME analysis (e.g., SwissADME) assess drug-likeness. Docking studies reveal hydrogen bonding between the triazole-thiol group and bacterial enzyme active sites (e.g., M. tuberculosis enoyl-ACP reductase), supporting its inhibitory role .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol

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